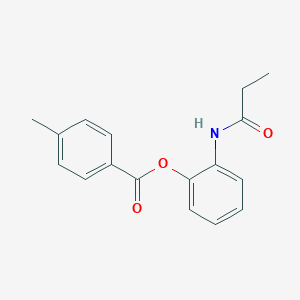
2-(propionylamino)phenyl 4-methylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(propionylamino)phenyl 4-methylbenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a propanoylamino group attached to a phenyl ring, which is further esterified with 4-methylbenzoic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(propionylamino)phenyl 4-methylbenzoate can be achieved through a multi-step process:
Acylation Reaction: The initial step involves the acylation of aniline with propanoyl chloride to form 2-(Propanoylamino)aniline. This reaction typically requires a base such as pyridine to neutralize the hydrochloric acid by-product.
Esterification Reaction: The second step involves the esterification of 2-(Propanoylamino)aniline with 4-methylbenzoic acid. This reaction can be catalyzed by an acid catalyst such as sulfuric acid or by using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a base like dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: 2-(propionylamino)phenyl 4-methylbenzoate can undergo oxidation reactions, particularly at the methyl group of the benzoate moiety, leading to the formation of carboxylic acid derivatives.
Reduction: The compound can be reduced at the carbonyl group of the ester, resulting in the formation of alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: 2-(Propanoylamino)phenyl 4-carboxybenzoate.
Reduction: 2-(Propanoylamino)phenyl 4-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(propionylamino)phenyl 4-methylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying esterification and acylation reactions.
Biology: The compound can be used in the development of biochemical assays to study enzyme activity and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-(propionylamino)phenyl 4-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis, releasing the active components that exert biological effects. The propanoylamino group may interact with proteins, altering their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Propanoylamino)phenyl benzoate: Lacks the methyl group on the benzoate moiety.
2-(Propanoylamino)phenyl 4-chlorobenzoate: Contains a chlorine substituent instead of a methyl group.
2-(Propanoylamino)phenyl 4-nitrobenzoate: Contains a nitro group instead of a methyl group.
Uniqueness
2-(propionylamino)phenyl 4-methylbenzoate is unique due to the presence of the methyl group on the benzoate moiety, which can influence its reactivity and interactions with other molecules
Eigenschaften
Molekularformel |
C17H17NO3 |
|---|---|
Molekulargewicht |
283.32g/mol |
IUPAC-Name |
[2-(propanoylamino)phenyl] 4-methylbenzoate |
InChI |
InChI=1S/C17H17NO3/c1-3-16(19)18-14-6-4-5-7-15(14)21-17(20)13-10-8-12(2)9-11-13/h4-11H,3H2,1-2H3,(H,18,19) |
InChI-Schlüssel |
JSTSFAMGALJFCB-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC=CC=C1OC(=O)C2=CC=C(C=C2)C |
Kanonische SMILES |
CCC(=O)NC1=CC=CC=C1OC(=O)C2=CC=C(C=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-fluoro-N-[4-[methyl(phenyl)sulfamoyl]phenyl]benzamide](/img/structure/B495832.png)
![N-(4-{[cyclohexyl(methyl)amino]sulfonyl}phenyl)-2-fluorobenzamide](/img/structure/B495833.png)
![2-(2-bromo-4-chlorophenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]propanamide](/img/structure/B495834.png)
![2-[(3-butoxybenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B495837.png)
![N-[2-(2-phenoxyethoxy)phenyl]propanamide](/img/structure/B495840.png)
![2-(4-methoxyphenoxy)-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]propanamide](/img/structure/B495841.png)
![2-phenoxy-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]propanamide](/img/structure/B495842.png)


![2-{[2-(2-chlorophenoxy)propanoyl]amino}-N,N-dimethylbenzamide](/img/structure/B495846.png)

![2-butoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B495850.png)
![4-butoxy-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B495851.png)
![N-[3-(benzyloxy)phenyl]propanamide](/img/structure/B495852.png)
